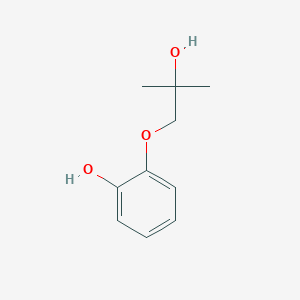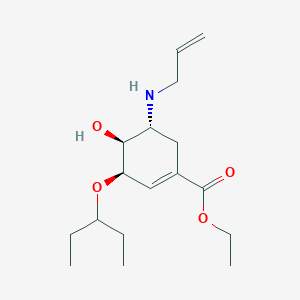![molecular formula C14H20O4 B8463235 (R)-4-(4-Methoxy-benzyloxymethyl)-2,2-dimethyl-[1,3]dioxolane](/img/structure/B8463235.png)
(R)-4-(4-Methoxy-benzyloxymethyl)-2,2-dimethyl-[1,3]dioxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(R)-4-(4-Methoxy-benzyloxymethyl)-2,2-dimethyl-[1,3]dioxolane is an organic compound characterized by its unique structure, which includes a dioxolane ring substituted with a p-methoxybenzyloxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (R)-4-(4-Methoxy-benzyloxymethyl)-2,2-dimethyl-[1,3]dioxolane typically involves the reaction of 2,2-dimethyl-1,3-propanediol with p-methoxybenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions to facilitate the formation of the dioxolane ring.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(R)-4-(4-Methoxy-benzyloxymethyl)-2,2-dimethyl-[1,3]dioxolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) to yield alcohols.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt), leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: KMnO₄, CrO₃, OsO₄
Reduction: LiAlH₄, NaBH₄
Substitution: NaOCH₃, NaOEt
Major Products
The major products formed from these reactions include alcohols, ketones, carboxylic acids, and various substituted derivatives depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
(R)-4-(4-Methoxy-benzyloxymethyl)-2,2-dimethyl-[1,3]dioxolane has several scientific research applications:
Chemistry: Used as a protecting group for carbonyl compounds in organic synthesis due to its stability and ease of removal.
Biology: Investigated for its potential use in drug delivery systems and as a building block for biologically active molecules.
Medicine: Explored for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a precursor for various industrial applications.
Mécanisme D'action
The mechanism of action of (R)-4-(4-Methoxy-benzyloxymethyl)-2,2-dimethyl-[1,3]dioxolane involves its ability to form stable cyclic structures, which can protect reactive functional groups during chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2-Dimethyl-1,3-dioxolane: A simpler analog without the p-methoxybenzyloxy group.
1,3-Dioxane: Another cyclic acetal with a different ring structure.
1,3-Dioxolane: A related compound with a similar dioxolane ring but different substituents.
Uniqueness
(R)-4-(4-Methoxy-benzyloxymethyl)-2,2-dimethyl-[1,3]dioxolane is unique due to the presence of the p-methoxybenzyloxy group, which imparts distinct chemical properties and reactivity compared to its simpler analogs. This makes it particularly useful in applications requiring specific functional group protection and reactivity .
Propriétés
Formule moléculaire |
C14H20O4 |
|---|---|
Poids moléculaire |
252.31 g/mol |
Nom IUPAC |
4-[(4-methoxyphenyl)methoxymethyl]-2,2-dimethyl-1,3-dioxolane |
InChI |
InChI=1S/C14H20O4/c1-14(2)17-10-13(18-14)9-16-8-11-4-6-12(15-3)7-5-11/h4-7,13H,8-10H2,1-3H3 |
Clé InChI |
BPKYSNQMGKMWGC-UHFFFAOYSA-N |
SMILES canonique |
CC1(OCC(O1)COCC2=CC=C(C=C2)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![tert-Butyl {2-amino-1-[2-(trifluoromethyl)phenyl]ethyl}carbamate](/img/structure/B8463212.png)




